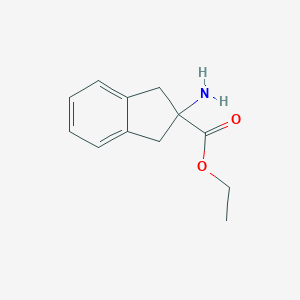

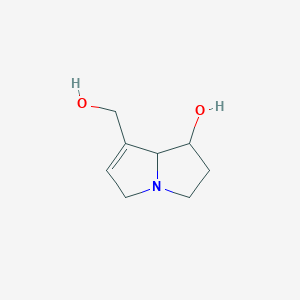

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a compound that can be synthesized through various chemical reactions involving precursors and catalysts. Although the specific compound is not directly mentioned in the provided papers, we can infer from the synthesis of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, that similar methods may be applicable. The synthesis involves starting materials such as ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a cyclohexadiene ring, which is a crucial step in the synthesis of cyclohexene derivatives. In the case of the related compound mentioned in paper , the synthesis was achieved by reacting a diketone precursor with ammonium acetate. This method could potentially be adapted for the synthesis of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the related compound synthesized in paper was determined using single-crystal X-ray diffraction, which revealed that it crystallizes in the orthorhombic space group with specific unit-cell parameters. The presence of an intramolecular N–H…O hydrogen bond generates an S(6) graph-set motif, which is a common feature in such compounds. This information provides insight into the potential molecular structure of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, suggesting that it may also exhibit similar hydrogen bonding and crystal packing characteristics.

Chemical Reactions Analysis

The related compound in paper does not detail specific chemical reactions other than its synthesis. However, the presence of amino and ester functional groups suggests that it could participate in various chemical reactions, such as nucleophilic substitution or condensation reactions. These functional groups are also likely to be present in Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, indicating a potential for diverse chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound were characterized using techniques such as FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy . These methods provide valuable information about the stability, functional groups, and electronic transitions of the compound. For Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, similar analytical techniques would likely reveal comparable properties, such as thermal stability and characteristic absorption bands corresponding to its functional groups.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- Scientific Field: Virology .

- Application Summary: Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Anti-pancreatic Cancer Activity

- Scientific Field: Oncology .

- Application Summary: A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors .

- Methods of Application: The compounds were tested for their ability to inhibit DDR1 signaling and epithelial−mesenchymal transition, and their effects on colony formation of pancreatic cancer cells were assessed .

- Results or Outcomes: One of the representative compounds, 7f, bound with DDR1 with a Kd value of 5.9 nM and suppressed the kinase activity with an IC50 value of 14.9 nM .

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-amino-1,3-dihydroindene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBFVFBOZSMMSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=CC=CC=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)

![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)